Cas no 22573-24-6 (2-Buten-1-one,1,3-diphenyl-, (2E)-)
22573-24-6 structure
Product Name:2-Buten-1-one,1,3-diphenyl-, (2E)-
CAS No:22573-24-6
MF:C16H14O
MW:222.281764507294
CID:261469
PubChem ID:5376310
Update Time:2025-04-19
2-Buten-1-one,1,3-diphenyl-, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Buten-1-one,1,3-diphenyl-, (2E)-
- (E)-1,3-diphenylbut-2-en-1-one
- (E)-1,3-dihydro-4-hydroxybenzylidene-5,6-dimethoxy-1H-indol-2-one
- (E)-1,3-diphenyl-2-buten-1-one
- (E)-1,3-diphenyl-3-methyl-2-propen-1-one
- (E)-3-(4-hydroxybenzylidene)-5,6-dimethoxy-1,3-dihydro-indol-2-one
- (E)-dypnone
- 1,3-diphenylbut-2-en-1-one
- 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-, (E)-
- AC1O68OI
- LS-126553
- SureCN7304488
- trans-dypnone
- (E)-1,3-diphenyl-but-2-en-1-one
- 495-45-4
- 2-Buten-1-one,3-diphenyl-
- ACETOPHENONE,AR-STYRYL-
- MLS002637611
- 8L47F7V9D7
- AKOS015841739
- Chalcone, .beta.-methyl-
- MFCD00043705
- 1,3-Diphenyl-2-buten-1-one
- 2-BUTEN-1-ONE, 1,3-DIPHENYL-, (2E)-
- (2E)-1,3-Diphenyl-2-buten-1-one
- NSC-2063
- NSC-208858
- PLELHVCQAULGBH-OUKQBFOZSA-N
- NS00043489
- Dypnone, E-
- (2E)-1,3-Diphenyl-2-buten-1-one #
- (2E)-1,3-diphenylbut-2-en-1-one
- 2-Buten-1-one, 1,3-diphenyl-
- Q27270695
- NSC2063
- Dypnone
- 1,3-Diphenyl-2-buten-1-one, mostly trans isomer
- .beta.-Methylchalcone
- DTXSID301020715
- DYPNONE, (E)-
- UNII-8L47F7V9D7
- 22573-24-6
- NSC 208858
-
- MDL: MFCD00043705
- Inchi: 1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12+
- InChI Key: PLELHVCQAULGBH-OUKQBFOZSA-N
- SMILES: O=C(C1C=CC=CC=1)/C=C(\C)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 222.10452
- Monoisotopic Mass: 222.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 4.3
Experimental Properties
- Density: 1.06
- Boiling Point: 342.5°Cat760mmHg
- Flash Point: 150.1°C
- PSA: 17.07
- LogP: 3.97280
2-Buten-1-one,1,3-diphenyl-, (2E)- Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
22573-24-6 (2-Buten-1-one,1,3-diphenyl-, (2E)-) Related Products
- 614-47-1(trans-Chalcone)
- 495-45-4(1,3-Diphenyl-2-buten-1-one)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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